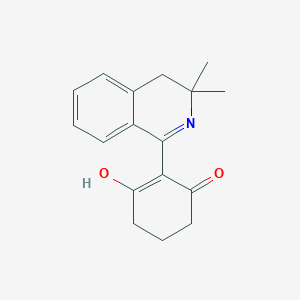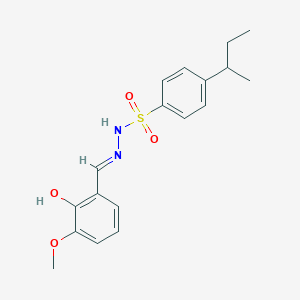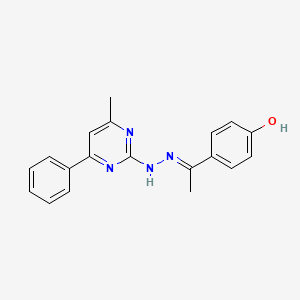
2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline moiety fused with a cyclohexane-1,3-dione ring. The presence of the dimethyl groups at the 3-position of the tetrahydroisoquinoline ring adds to its steric and electronic properties, making it a subject of interest in various chemical and pharmaceutical research fields.
Preparation Methods
The synthesis of 2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE typically involves multistep organic reactions. One common method includes the acylation of 2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of dehydrating agents such as POCl3, P2O5, or ZnCl2 to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving nucleophilic addition or substitution reactions, where it forms covalent bonds with target molecules . The specific molecular targets and pathways can vary based on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
2-(3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE)CYCLOHEXANE-1,3-DIONE can be compared with other tetrahydroisoquinoline derivatives, such as:
- 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one
- 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one
- 2-[6,7-dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one
These compounds share structural similarities but differ in their functional groups and substituents, which influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexane-1,3-dione ring, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(2)10-11-6-3-4-7-12(11)16(18-17)15-13(19)8-5-9-14(15)20/h3-4,6-7,19H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEDUNHLYNXGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C3=C(CCCC3=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B6033662.png)
![DIMETHYL 2-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B6033669.png)
![5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6033677.png)
![(1S,4S)-2-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6033681.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6033688.png)
![5-(2,4-dichlorophenyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6033699.png)
![6-phenethyl-4-{[6-phenethyl-6,7-dihydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazin-4(5H)-yl]methyl}-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-a][1,3,5]triazine](/img/structure/B6033704.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6033715.png)
![2-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B6033720.png)
![methyl 2-[({2-[2-(2-chloro-4-fluorophenoxy)propanoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6033728.png)


![N-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide](/img/structure/B6033761.png)
![4-(2,3-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperazine-1-carbothioamide](/img/structure/B6033769.png)
